molecular formula C15H17FN8 B12243690 9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine

9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12243690
M. Wt: 328.35 g/mol
InChI Key: ODUUXFGKROVDGU-UHFFFAOYSA-N
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Description

9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9-position and a piperazine ring substituted with a fluoropyrimidine moiety at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine involves multiple steps, typically starting with the preparation of the purine core followed by the introduction of the piperazine and fluoropyrimidine moieties. One common synthetic route involves the alkylation of a purine derivative with an ethyl halide to introduce the ethyl group at the 9-position. This is followed by the nucleophilic substitution of a piperazine derivative with a fluoropyrimidine compound to form the final product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Chemical Reactions Analysis

9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, using nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the piperazine ring or the purine core.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Scientific Research Applications

9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to the disruption of cellular processes and the induction of cell death in cancer cells. The molecular pathways involved in its mechanism of action include the inhibition of DNA synthesis and the induction of apoptosis .

Comparison with Similar Compounds

9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine can be compared with other similar compounds, such as:

    6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine: This compound has a similar structure but with a methyl group at the 9-position instead of an ethyl group.

    4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine: This compound features a pyrimidine core with similar substituents but differs in the position and nature of the substituents.

    3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have a piperazine ring but differ in the core structure and the nature of the substituents.

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17FN8

Molecular Weight

328.35 g/mol

IUPAC Name

9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C15H17FN8/c1-2-22-10-21-12-14(22)19-9-20-15(12)24-5-3-23(4-6-24)13-11(16)7-17-8-18-13/h7-10H,2-6H2,1H3

InChI Key

ODUUXFGKROVDGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC=C4F

Origin of Product

United States

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